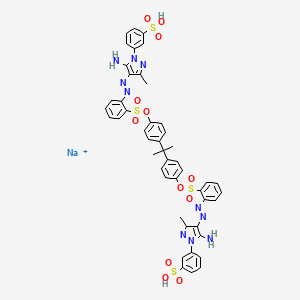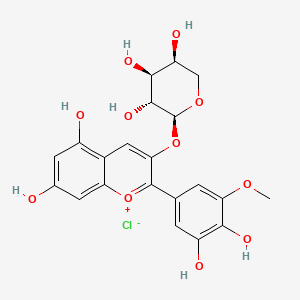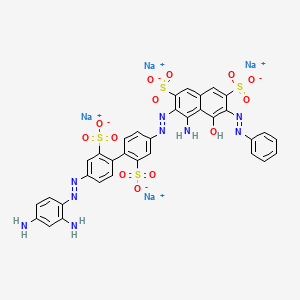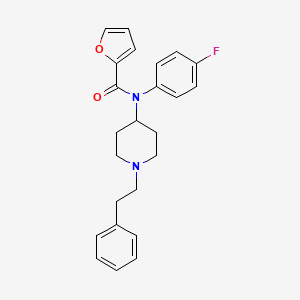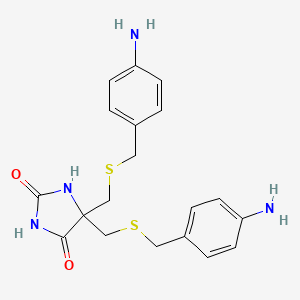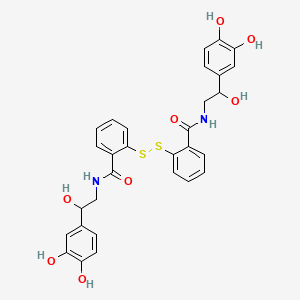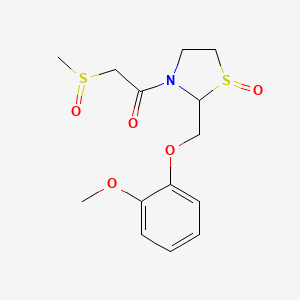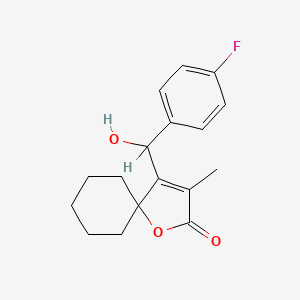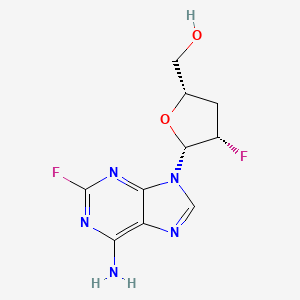
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include fluorine atoms, which can significantly alter its chemical and biological properties. Such modifications often aim to enhance the compound’s stability, bioavailability, and efficacy in various applications, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable purine base and a sugar moiety.
Glycosylation: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: Introduction of the fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic solutions (e.g., hydrochloric acid) or specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield different fluorinated derivatives, while oxidation could produce various oxidized forms of the nucleoside.
科学的研究の応用
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biological Research: Used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.
Chemical Biology: Employed in the development of probes for imaging and tracking nucleic acid interactions in living cells.
Industrial Applications: Potential use in the synthesis of other complex fluorinated organic compounds.
作用機序
The mechanism of action of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
Similar Compounds
2-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar antiviral properties.
Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is unique due to its specific fluorination pattern, which can enhance its stability and efficacy compared to other nucleoside analogs. Its dual fluorination (on both the sugar and the purine base) distinguishes it from other compounds, potentially offering improved pharmacokinetic properties and reduced susceptibility to enzymatic degradation.
特性
CAS番号 |
137648-20-5 |
|---|---|
分子式 |
C10H11F2N5O2 |
分子量 |
271.22 g/mol |
IUPAC名 |
[(2S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11F2N5O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(13)15-10(12)16-8(6)17/h3-5,9,18H,1-2H2,(H2,13,15,16)/t4-,5-,9+/m0/s1 |
InChIキー |
XYJOAVMYZFFRQS-DQSPEZDDSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)F)N)CO |
正規SMILES |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)F)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
